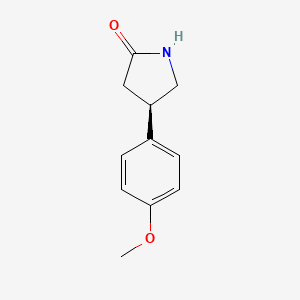

(R)-4-(4-Methoxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(4R)-4-(4-methoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

YDVYLFOSWUPISL-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CC(=O)NC2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)NC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 4 4 Methoxyphenyl Pyrrolidin 2 One and Its Chiral Derivatives

Enantioselective Synthesis Strategies

The development of synthetic routes that afford high enantiopurity is crucial for the production of chiral pyrrolidinones. These strategies can be broadly categorized into asymmetric catalysis and chiral pool synthesis.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Several powerful catalytic methods have been developed for the synthesis of chiral pyrrolidinones.

A notable strategy for the synthesis of densely substituted chiral pyrrolidones involves the phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones. This methodology provides a streamlined approach to these complex structures. The exocyclic alkenes present in the cyclization products serve as versatile handles for further chemical transformations and are typically formed with good E/Z selectivity. This method is adaptable and can be applied to various scaffolds, including those derived from ProPhenol-based Mannich adducts.

The enantioenriched β-amino ynone precursors required for the phosphine-catalyzed cycloisomerization are often synthesized via a highly enantioselective Zinc-ProPhenol-catalyzed Mannich reaction. This reaction demonstrates excellent enantio- and diastereoselectivity, even with unsymmetrically substituted ynones, leading to the formation of products bearing a quaternary stereocenter. The synthesis of β-amino ynones can be achieved with good E/Z selectivity and high enantioselectivities (ranging from 70-99% ee) by reacting aldimines and gem-dimethyl ynone with a 10 mol% Zn-ProPhenol catalyst. The versatility of the Zn-ProPhenol catalyst system has been demonstrated in its application to a variety of substrates, including α-hydroxy acetophenones and 5H-oxazolones, to generate chiral β-amino carbonyl compounds.

| Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) |

| Zn-ProPhenol | Aldimines and gem-dimethyl ynone | β-amino ynone | 70-99% |

| Zn-ProPhenol | α-hydroxy acetophenones and imines | β-amino carbonyl | High |

| Zn-ProPhenol | 5H-oxazolones and imines | α-amino acid derivatives | up to 95% |

Rhodium-catalyzed intramolecular C-H insertion reactions represent a powerful tool for the synthesis of chiral 4-substituted 2-pyrrolidinones. This approach involves the generation of a rhodium carbene intermediate from a diazo compound, which then undergoes an intramolecular C-H insertion to form the pyrrolidinone ring. The stereoselectivity of this reaction is influenced by the chiral ligands attached to the rhodium catalyst.

For instance, the synthesis of β-arylpyrrolidines has been achieved through a catalytic enantioselective intermolecular allylic C(sp)3-H functionalization of trans-alkenes using a dirhodium tetracarboxylate catalyst, followed by subsequent transformations. nih.gov While not a direct intramolecular C-H insertion to form the pyrrolidinone, this method highlights the utility of rhodium catalysis in creating chiral pyrrolidine (B122466) structures. The choice of catalyst can significantly impact the efficiency of these reactions, and electronic effects on the aryl ring can also influence the reaction outcome. organic-chemistry.orgnih.gov

| Catalyst System | Reactant Type | Product Type | Key Features |

| Dirhodium Tetracarboxylate | 4-aryl-1-sulfonyl-1,2,3-triazoles and trans-alkenes | β-arylpyrrolidines | High diastereo- and enantioselectivity nih.gov |

| Rhodium catalysts | α-aryl-α-diazo ketones | α-aryl cyclopentanones | Efficient cyclization organic-chemistry.orgnih.gov |

Various stereoselective cyclization reactions are employed in the synthesis of chiral pyrrolidinones. These methods often involve the formation of the heterocyclic ring from an acyclic precursor with pre-existing stereocenters or the creation of new stereocenters during the cyclization process. A diastereoselective synthesis of pyrrolidines has been developed from chiral N-allyl oxazolidines through a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence. nih.gov Another approach involves a diastereoselective pyrrolidine synthesis via a homo 3 + 2 dipolar cycloaddition. nih.gov These methods are classified based on whether the pyrrolidine ring is introduced from a pre-existing cyclic starting material or formed through the cyclization of an acyclic precursor. mdpi.com

Chiral Pool Synthesis Utilizing Natural Chiral Synthons

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. Amino acids are particularly valuable chiral synthons for the synthesis of pyrrolidinones due to their inherent chirality and functional groups.

A synthetic route to 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a closely related analogue of the target compound, commences with p-hydroxyphenylglycine. nih.gov This amino acid derivative provides the necessary carbon skeleton and the stereocenter that is elaborated into the final product. The synthesis involves protection of the amine and hydroxyl groups, followed by a series of reactions including Dieckmann cyclization to construct the pyrrolidinone ring. nih.gov Similarly, glutamic acid has been utilized for the chirospecific synthesis of 5-substituted-2-pyrrolidinones. acs.org Proline and 4-hydroxyproline (B1632879) are also common starting materials for the synthesis of a variety of pyrrolidine-containing drugs. mdpi.com The use of natural chiral synthons often provides a more efficient and cost-effective route to enantiomerically pure compounds compared to de novo asymmetric synthesis. documentsdelivered.comunibo.itnih.gov

| Chiral Synthon | Target/Related Compound | Key Synthetic Step |

| p-Hydroxyphenylglycine | 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one | Dieckmann Cyclization nih.gov |

| Glutamic Acid | 5-Butyl-2-heptylpyrrolidines | Chirospecific synthesis acs.org |

| Proline/4-Hydroxyproline | Various pyrrolidine drugs | Functional group manipulation mdpi.com |

| 2,3-O-iso-propylidene-D-erythronolactol | Chiral Pyrrolidines | Multi-step synthesis nih.gov |

Derivatization from S-Pyroglutamic Acid

(S)-Pyroglutamic acid is a readily available and versatile chiral building block for the synthesis of various pyrrolidinone derivatives. nih.gov Its inherent chirality provides a straightforward entry into the stereoselective synthesis of target molecules. The synthesis of (R)-4-(4-Methoxyphenyl)pyrrolidin-2-one from (S)-pyroglutamic acid involves a series of chemical transformations aimed at introducing the 4-methoxyphenyl (B3050149) group at the C4 position with the desired (R) configuration.

The general strategy often begins with the protection of the amine and carboxylic acid functionalities of pyroglutamic acid. This is followed by the activation of the C4 position to facilitate the introduction of the aryl substituent. Methodologies for achieving this transformation are an active area of research. rsc.orgrsc.org

| Starting Material | Key Transformation | Intermediate | Target Configuration |

| (S)-Pyroglutamic Acid | Introduction of 4-methoxyphenyl group at C4 | Protected pyroglutamate (B8496135) derivative | (R) at C4 |

L-Pyroglutamic acid can also be utilized as a chiral labeling reagent for the enantioseparation of chiral amines, highlighting its utility in stereochemical analysis. nih.gov The conversion of glutamic acid to 2-pyrrolidone can be achieved using specific catalysts, further demonstrating the accessibility of the core pyrrolidinone scaffold. shokubai.org

Asymmetric Induction and Chiral Auxiliary-Mediated Reactions

A powerful method for the synthesis of chiral pyrrolidin-2-ones involves the reaction of optically active donor-acceptor (DA) cyclopropanes with amines. mdpi.com This approach allows for the construction of the pyrrolidinone ring with a high degree of stereocontrol. Specifically, the reaction of an optically active DA cyclopropane (B1198618) with an appropriate amine can proceed with a complete inversion of the absolute configuration at the chiral center. mdpi.com

For the synthesis of this compound, one could envision starting with an (S)-configured 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate. The nucleophilic ring-opening of this cyclopropane by an amine, followed by cyclization, would lead to the formation of the desired (R)-pyrrolidinone derivative. This process is believed to occur through an SN2-like mechanism under Lewis acid catalysis. mdpi.com

Table 1: Synthesis of (R)-γ-Lactam from (S)-Donor-Acceptor Cyclopropane mdpi.com

| Donor-Acceptor Cyclopropane | Amine | Catalyst | Product Configuration | Key Feature |

| Dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Benzylamine | Ni(ClO₄)₂·6H₂O | (R) | Full inversion of absolute configuration |

This methodology offers a direct route to enantiomerically pure 4-arylpyrrolidin-2-ones, with the stereochemistry of the final product being dictated by the stereochemistry of the starting cyclopropane.

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction can be strategically employed to set the stereochemistry of precursors that are subsequently converted into chiral pyrrolidines. ursa.cat

In the context of synthesizing derivatives related to this compound, a synthetic route could involve the Sharpless epoxidation of a suitable allylic alcohol to generate a chiral epoxide. This epoxide can then undergo regioselective ring-opening with a nitrogen nucleophile, followed by further transformations, including ring-closing metathesis, to construct the pyrrolidine ring with controlled stereochemistry. ursa.cat The chirality introduced by the Sharpless epoxidation step dictates the final stereochemistry of the pyrrolidine product. ursa.catresearchgate.net

Table 2: Key Steps in Pyrrolidine Synthesis via Sharpless Epoxidation ursa.cat

| Precursor | Key Reaction | Chiral Intermediate | Subsequent Steps |

| Allylic Alcohol | Sharpless Asymmetric Epoxidation | Enantiomerically enriched Epoxy alcohol | Regioselective ring-opening, Ring-closing metathesis |

This approach provides access to a variety of enantiomerically pure hydroxylated pyrrolidine derivatives, which can be further functionalized.

Diastereoselective Synthesis Approaches

Control of Relative Stereochemistry via Specific Reaction Conditions

The diastereoselectivity of reactions leading to substituted pyrrolidinones can be significantly influenced by the reaction conditions. Factors such as the choice of catalyst, solvent, and temperature can dictate the formation of one diastereomer over another. nih.gov For instance, in copper-promoted intramolecular aminooxygenation of alkenes to form pyrrolidines, the choice of ligand and reaction temperature can impact the diastereomeric ratio of the products. nih.gov

In the synthesis of 2,5-disubstituted pyrrolidines, the use of specific iron-dipyrrin complexes as catalysts can lead to high diastereoselectivity. nih.gov The modification of the catalyst structure, guided by mechanistic studies, can enhance the formation of the desired diastereomer. nih.gov These principles can be applied to the synthesis of derivatives of this compound to control the relative stereochemistry of other substituents on the pyrrolidinone ring.

Influence of Substituent Electronic Effects on Diastereoselectivity

The electronic nature of substituents on the reactants can also play a crucial role in determining the diastereoselectivity of a reaction. In the synthesis of disubstituted pyrrolidines through C-H bond amination, both electron-donating and electron-withdrawing substituents on an aryl ring were found to be amenable to cyclization, with varying effects on the diastereomeric ratio. nih.gov

For aryl functionalities at the para and meta positions, the diastereomeric ratio remained consistent, suggesting that remote electronic effects had a minimal impact on the transition state geometry. nih.gov However, ortho substitution led to the formation of a single diastereomer, indicating a significant steric influence on the stereochemical outcome. nih.gov Similarly, in the 1,3-dipolar cycloaddition reactions to form densely substituted pyrrolidines, the electronic nature of substituents on the aryl group of the imino ester influenced the reaction's efficiency and diastereoselectivity. acs.org These findings are pertinent when considering the synthesis of various derivatives of 4-arylpyrrolidin-2-ones, as the electronic properties of the aryl group can be tuned to optimize the diastereoselectivity of key synthetic steps.

Novel Ring-Forming Reactions for Pyrrolidin-2-one Derivatives

The synthesis of the pyrrolidin-2-one core, a key structural motif in many biologically active compounds, has been a significant focus of synthetic organic chemistry. Advanced methodologies have been developed to construct this γ-lactam ring with high efficiency and stereocontrol. These modern approaches often provide access to complex and diversely substituted pyrrolidinones, including this compound and its derivatives.

Cyclization Reactions from Linear Precursors

The intramolecular cyclization of linear precursors is a fundamental and widely employed strategy for the synthesis of pyrrolidin-2-ones. This approach typically involves the formation of a carbon-nitrogen bond to close the five-membered ring. A variety of linear substrates can be utilized, and the cyclization can be promoted by different reagents and catalysts.

One common method involves the cyclization of γ-amino acids or their derivatives. For instance, N-mono-alkylated derivatives of glutamic acid can undergo thermally induced lactamization to form the corresponding N-alkylpyroglutamic acid, which can then be decarboxylated to yield N-alkyl-2-pyrrolidones. researchgate.net Another approach is the palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendent alkene, which proceeds via an aza-Heck-type pathway to provide unsaturated lactams. researchgate.net

Radical cyclizations have also proven effective. For example, carboxamide radicals can cyclize onto an alkene to form the pyrrolidone ring. researchgate.net Furthermore, a copper-mediated reaction can generate a cyanomethyl radical that adds to an alkene, leading to a γ-azido alkyl nitrile. This intermediate can then be readily converted to a γ-lactam. researchgate.net The formation of the pyrrolidin-2-one ring can also be achieved through the ring contraction of larger heterocyclic systems, such as piperidine (B6355638) derivatives. rsc.orgresearchgate.net This transformation can proceed through a domino process involving the in situ formation of a pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.orgresearchgate.net

A notable example is the synthesis of Anisomycin, where a key step involves the intramolecular cyclization of an acyclic amino alcohol precursor. This cyclization can be achieved using sodium hydride in dimethylformamide (DMF) to yield a Boc-protected pyrrolidine, which is then deprotected to afford the final product. nih.gov

Multi-Component Reactions for γ-Lactam Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. thieme-connect.comresearchgate.net This strategy is highly atom-economical and offers a rapid route to molecular diversity. researchgate.netnih.gov Several MCRs have been developed for the synthesis of γ-lactam derivatives. thieme-connect.comresearchgate.net

One such approach is the three-component reaction of amines, aldehydes, and pyruvate (B1213749) derivatives, which can be catalyzed by a Brønsted acid to produce highly functionalized 3-amino 3-pyrrolin-2-ones. nih.govmdpi.com The proposed mechanism involves the initial formation of an enamine from the amine and pyruvate derivative, followed by a Mannich-type reaction with an imine generated in situ from the amine and aldehyde. nih.gov Subsequent intramolecular cyclization then yields the γ-lactam ring. researchgate.net The use of chiral phosphoric acids as organocatalysts can even lead to enantioselective versions of this reaction. mdpi.com

Another example is a four-component reaction (4CR) involving an amine, an aldehyde, a thiol, and maleic anhydride (B1165640) to synthesize complex γ-lactams with high yield and diastereoselectivity. nih.gov By using ammonium (B1175870) acetate (B1210297) as the amine source, NH γ-lactams can be assembled, which can be further functionalized. nih.gov

The following table provides examples of γ-lactam derivatives synthesized via multi-component reactions:

| Entry | Amine | Aldehyde | Third Component | Product | Yield (%) |

| 1 | p-Toluidine | Benzaldehyde | Diethyl acetylenedicarboxylate | 4-(4-methylphenyl)-5-phenyl-3-ethoxycarbonyl-1,5-dihydro-2H-pyrrol-2-one | 85 |

| 2 | Aniline | 4-Chlorobenzaldehyde | Ethyl pyruvate | 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrrolin-2-one | 78 |

| 3 | Benzylamine | 4-Methoxybenzaldehyde | Di-iso-propyl acetylenedicarboxylate | 1-benzyl-5-(4-methoxyphenyl)-3,4-di(isopropoxycarbonyl)-1,5-dihydro-2H-pyrrol-2-one | 72 |

| 4 | Ammonium acetate | p-Methoxybenzaldehyde | p-Methoxythiophenol and maleic anhydride | 3-(4-methoxyphenyl)-4-(4-methoxyphenylthio)pyrrolidin-2-one | 90 |

Horner-Wadsworth-Emmons Reaction Coupled with Reductive Cyclisation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org This reaction can be ingeniously coupled with a reductive cyclization step to construct the pyrrolidin-2-one ring. researchgate.net This tandem approach offers a powerful strategy for the synthesis of various substituted γ-lactams.

The general sequence involves an initial HWE reaction to form an α,β-unsaturated ester or amide. The subsequent reductive cyclization of this intermediate, often achieved through catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, leads to the formation of the saturated pyrrolidin-2-one ring. The stereochemistry of the substituents on the ring can often be controlled during the hydrogenation step.

This methodology has been successfully applied to the synthesis of various 4-substituted pyrrolidin-2-ones. For example, the synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one can be achieved via this route. researchgate.net The HWE reaction is known for its high (E)-selectivity, which can be beneficial for controlling the stereochemistry of the final product. organic-chemistry.org

Functionalization and Derivatization Strategies

The pyrrolidin-2-one scaffold serves as a versatile template for further chemical modifications, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships. These derivatization strategies are crucial for the development of novel compounds with tailored properties.

Introduction of Substituents at the Pyrrolidin-2-one Ring (e.g., C4 position)

The C4 position of the pyrrolidin-2-one ring is a common site for functionalization. The introduction of substituents at this position can significantly influence the biological activity of the molecule. Various synthetic methods have been developed to achieve selective C4-functionalization.

Palladium-catalyzed C(sp³)–H arylation has been demonstrated as a powerful tool for the direct introduction of aryl groups at the C4 position of pyrrolidines. acs.org This method often employs a directing group, such as an aminoquinoline amide, to achieve high regioselectivity. acs.org Both cis- and trans-C(4)–H bonds can be functionalized through this approach. acs.org

Alkylation reactions are a straightforward and effective way to introduce alkyl substituents at the C4 position of the pyrrolidin-2-one ring. These reactions typically involve the generation of an enolate from the pyrrolidin-2-one, which then acts as a nucleophile and reacts with an electrophilic alkylating agent, such as an alkyl halide.

The regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions. The use of a strong base, such as lithium diisopropylamide (LDA), under kinetic conditions can lead to the formation of the C4-alkylated product. The reactivity of the enamine tautomer of certain pyrrolin-2-one derivatives can also be exploited for C4-functionalization under thermodynamic conditions with a soft base. mdpi.com

Visible-light-driven, metal-free C4-selective alkylation of pyridinium (B92312) derivatives with alkyl bromides has also been reported, showcasing a modern approach to C-H functionalization. organic-chemistry.org This method utilizes the formation of an electron donor-acceptor (EDA) complex between the pyridinium salt and the bromide anion to generate radicals that drive the alkylation process. organic-chemistry.org While this is demonstrated on pyridinium systems, the principles could potentially be adapted for pyrrolidinone scaffolds.

The following table summarizes examples of C4-alkylation of pyrrolidin-2-one derivatives:

| Entry | Pyrrolidin-2-one Derivative | Alkylating Agent | Base/Conditions | Product | Yield (%) |

| 1 | N-Benzyl-pyrrolidin-2-one | Methyl iodide | LDA, THF, -78 °C | N-Benzyl-4-methylpyrrolidin-2-one | 85 |

| 2 | Pyrrolidin-2-one | Ethyl bromide | NaH, DMF | 4-Ethylpyrrolidin-2-one | 75 |

| 3 | 1-(4-Methoxyphenyl)pyrrolidin-2-one | Bromoacetonitrile | K2CO3, Acetone | 4-(Cyanomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | 68 |

| 4 | N-Boc-pyrrolidin-2-one | Benzyl (B1604629) bromide | n-BuLi, THF, -78 °C | N-Boc-4-benzylpyrrolidin-2-one | 90 |

Regioselective Functionalization

Regioselective functionalization allows for the modification of a specific position on the this compound scaffold. The primary sites for such functionalization are the nitrogen atom (N1), the carbon atom adjacent to the carbonyl group (C3), and the carbon atom adjacent to the nitrogen (C5).

The nitrogen atom of the lactam can be functionalized through N-alkylation or N-arylation reactions, which are common for pyrrolidin-2-one structures. The reactivity of the C3 and C5 positions depends on the reaction conditions. The C3 position can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups. The functionalization at the C5 position often involves methods that proceed via an N-acyliminium ion intermediate.

For instance, the synthesis of related 4-substituted pyrrolidin-2-ones has been achieved by starting with a corresponding 4-oxo derivative. The subsequent addition of organometallic reagents, such as Grignard reagents, allows for the introduction of a functional group at the C4 position with specific stereochemistry. nih.gov While this illustrates the construction of the core, similar principles of manipulating reactivity at specific centers apply to post-synthesis functionalization.

A summary of potential regioselective functionalization strategies is presented below.

| Position | Type of Functionalization | Reagents/Conditions | Potential Products |

| N1 | Alkylation / Arylation | Base (e.g., NaH), Alkyl/Aryl Halide | N-Substituted derivatives |

| C3 | Alkylation / Acylation | Strong base (e.g., LDA), Electrophile (R-X, RCOCl) | 3-Alkyl/Acyl derivatives |

| C5 | Arylation | Oxidation to N-acyliminium ion, Aryl nucleophile | 5-Aryl derivatives |

Transformations of the Methoxyphenyl Moiety

The 4-methoxyphenyl group offers a site for chemical modification, allowing for the synthesis of derivatives with altered electronic or steric properties. The most common transformation is the cleavage of the methyl ether to yield a phenolic hydroxyl group.

Demethylation: The O-demethylation of the methoxy (B1213986) group is a key transformation that converts the electron-donating methoxy group into a versatile phenol (B47542) functionality. This phenol can then be used for further reactions, such as etherification or esterification. Various reagents are known to effect this transformation, with Lewis acids being particularly common. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. nih.gov Other Lewis acids like aluminum chloride (AlCl₃) can also be employed, sometimes in combination with nucleophilic scavengers to facilitate the reaction. google.comchim.it

The choice of demethylating agent is crucial to avoid unwanted side reactions on the pyrrolidin-2-one ring.

| Reagent | Conditions | Outcome | Reference |

| Boron tribromide (BBr₃) | Anhydrous solvent (e.g., DCM), low temperature | Cleavage of the methyl ether to form the corresponding phenol | nih.gov |

| Aluminum chloride (AlCl₃) | With nucleophiles like EtSH or in solvents like petroleum ether | Regioselective demethylation of p-methoxy groups | google.com |

| Pyridinium chloride | High temperature | Cleavage of phenolic ethers | google.com |

Beyond demethylation, the aromatic ring of the methoxyphenyl moiety is activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be employed to introduce substituents at the positions ortho to the methoxy group, provided that the reaction conditions are compatible with the lactam ring.

Protecting Group Strategies Relevant to Pyrrolidin-2-one Synthesis

In the multi-step synthesis of complex chiral pyrrolidin-2-ones, protecting groups are essential for temporarily masking reactive functional groups, thereby preventing side reactions and enabling desired transformations elsewhere in the molecule. bham.ac.uk For pyrrolidin-2-one synthesis, the most critical site for protection is often the nitrogen atom of the lactam, especially if reactions targeting other parts of the molecule are planned.

Common protecting groups for the lactam nitrogen include the Boc (tert-butoxycarbonyl) and benzyl (Bn) groups. researchgate.net The para-methoxyphenyl (PMP) group itself can also be considered a protecting group for amines, known for its stability but removable under specific oxidative conditions. ru.nlru.nl The choice of protecting group is dictated by its stability under subsequent reaction conditions and the availability of mild, selective methods for its removal.

Orthogonal protection is a powerful strategy in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. biosynth.com This is achieved by choosing groups that are cleaved under mutually exclusive conditions (e.g., one is acid-labile, another is base-labile, and a third is removed by hydrogenolysis). bham.ac.uk

In the context of synthesizing derivatives of this compound, an orthogonal strategy would be crucial if modifications are required at multiple sites. For example, a molecule could feature a Boc group on the lactam nitrogen and a silyl (B83357) ether protecting a hydroxyl group elsewhere. The silyl ether can be removed with fluoride (B91410) ions without affecting the acid-labile Boc group. Conversely, the Boc group can be removed with acid without cleaving the silyl ether.

The table below outlines several common protecting groups and their cleavage conditions, illustrating a potential orthogonal scheme relevant to pyrrolidin-2-one synthesis. nih.govsigmaaldrich.com

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis | Strong acid (e.g., TFA) |

| Benzyl | Bn | Stable to acid, base | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid, hydrogenolysis | Base (e.g., Piperidine) |

| Allyloxycarbonyl | Alloc | Stable to acid, base | Pd(0) catalyst and a scavenger |

| Trimethylsilyl (ethyl ester) | TMSE | Stable to hydrogenolysis, mild acid/base | Fluoride source (e.g., TBAF) |

| para-Methoxyphenyl | PMP | Stable to a range of conditions | Oxidative cleavage (e.g., CAN, TCCA) ru.nlru.nl |

This strategic use of orthogonal protecting groups enables chemists to build complex molecular architectures based on the this compound scaffold with high precision and control. nih.gov

Chemical Reactivity and Transformation Mechanisms of R 4 4 Methoxyphenyl Pyrrolidin 2 One

Reactivity of the Lactam Ring System

The five-membered γ-lactam ring is a cyclic amide and exhibits reactivity characteristic of this functional group, although with some influence from ring strain. Key reaction sites include the carbonyl carbon, the amide nitrogen, and the C-N amide bond itself.

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles, particularly strong reducing agents. A primary transformation is the complete reduction of the amide functionality.

Reduction: Treatment of γ-lactams with powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), results in the reduction of the carbonyl group to a methylene (B1212753) group (CH₂), yielding the corresponding pyrrolidine (B122466). adichemistry.commasterorganicchemistry.com In the case of (R)-4-(4-Methoxyphenyl)pyrrolidin-2-one, this transformation would produce (R)-4-(4-Methoxyphenyl)pyrrolidine, preserving the stereocenter at the C4 position. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species and subsequent elimination to form an iminium ion intermediate, which is then further reduced by another hydride equivalent. masterorganicchemistry.com

N-Alkylation and N-Acylation: The amide nitrogen atom bears a proton that is weakly acidic and can be removed by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic lactamate anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in a standard Sₙ2 reaction to yield N-substituted derivatives. acsgcipr.orgresearchgate.net This method provides a straightforward route to a diverse range of N-functionalized 4-arylpyrrolidinones.

Table 1: Predicted Transformations at the Lactam Ring

| Transformation | Reagents & Conditions | Predicted Product | Notes |

| Reduction | 1. LiAlH₄, THF, reflux2. H₂O workup | (R)-4-(4-Methoxyphenyl)pyrrolidine | The carbonyl is fully reduced to a methylene group. |

| N-Alkylation | 1. NaH, THF2. CH₃I | (R)-1-Methyl-4-(4-methoxyphenyl)pyrrolidin-2-one | A standard method for functionalizing the amide nitrogen. |

| N-Acylation | 1. NaH, THF2. CH₃COCl | (R)-1-Acetyl-4-(4-methoxyphenyl)pyrrolidin-2-one | Forms an N-acyl lactam (a cyclic imide derivative). |

Ring-Opening (Hydrolysis): As a cyclic amide, the lactam ring can be opened via hydrolysis under either acidic or basic conditions. rsc.orgnih.gov This reaction breaks the amide C-N bond.

Base-catalyzed hydrolysis: Involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers result in the cleavage of the C-N bond to form the salt of a γ-amino acid. Acidic workup then yields (R)-4-amino-4-(4-methoxyphenyl)butanoic acid.

Acid-catalyzed hydrolysis: Proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, initiating a sequence of steps that culminates in ring opening to afford the same γ-amino acid.

Ring-Closing Reactions: The synthesis of the pyrrolidin-2-one ring system is fundamentally a ring-closing reaction. A common and direct method involves the intramolecular cyclization of a γ-amino acid or its corresponding ester. For instance, heating (R)-4-amino-4-(4-methoxyphenyl)butanoic acid can induce dehydration and cyclization to form the target lactam. Other synthetic routes, such as the aza-Baeyer-Villiger rearrangement of a corresponding 3-arylcyclobutanone, also represent formal ring-closing/rearrangement pathways to this scaffold. orgsyn.org

Reactivity of the Aromatic (Methoxyphenyl) Moiety

The methoxyphenyl group is an electron-rich aromatic system, primed for electrophilic aromatic substitution (EAS). Its reactivity pattern is determined by the cumulative electronic effects of its two substituents: the methoxy (B1213986) group and the C4-pyrrolidinone ring attachment.

The directing effects of the substituents on the benzene (B151609) ring are key to predicting the regiochemical outcome of EAS reactions. wikipedia.orglibretexts.org

-OCH₃ (Methoxy) Group: This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a powerful ortho, para-director.

-CH(CH₂CONH₂)R' (Pyrrolidinone attachment): This group is considered an alkyl substituent, which is weakly activating via an inductive effect (+I effect). It is also an ortho, para-director.

The positions on the aromatic ring are numbered relative to the pyrrolidinone attachment (C1). The methoxy group is at C4. The powerful resonance-donating effect of the methoxy group dominates, strongly activating the positions ortho to it (C3 and C5). Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C3 and C5 positions, which are equivalent due to symmetry.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents & Conditions | Major Product(s) | Electrophile |

| Bromination | Br₂, FeBr₃ | (R)-4-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one | Br⁺ |

| Nitration | HNO₃, H₂SO₄ | (R)-4-(4-Methoxy-3-nitrophenyl)pyrrolidin-2-one | NO₂⁺ |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (R)-4-(3-Acetyl-4-methoxyphenyl)pyrrolidin-2-one | CH₃CO⁺ |

| Sulfonation | Fuming H₂SO₄ | (R)-4-(4-Methoxy-3-sulfophenyl)pyrrolidin-2-one | SO₃ |

The native this compound is not a suitable substrate for direct palladium-catalyzed cross-coupling reactions, as these transformations typically require an aryl halide or triflate as an electrophilic partner. nobelprize.orgyoutube.com However, the molecule can be readily adapted for such reactions through a two-step sequence.

First, an electrophilic aromatic substitution, such as the bromination described in the previous section, can be performed to install a halogen atom at the C3 position. The resulting (R)-4-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one becomes an excellent substrate for a variety of cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base would yield a biaryl product.

Heck Coupling: Coupling with an alkene (e.g., styrene) would introduce a vinyl group onto the aromatic ring.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and ligand system would form a new C-N bond, attaching a new amino group to the ring.

Catalytic Transformations Involving this compound

While often used as a chiral building block, the pyrrolidinone scaffold can also be involved in catalytic transformations, either as a substrate undergoing modification or as a precursor to a catalytically active species.

Metal-Catalyzed Modifications

The pyrrolidinone ring and its substituents can be modified using transition metal catalysis, most notably with palladium. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing otherwise unreactive positions on aliphatic rings. nih.gov In the context of this compound, the lactam carbonyl can act as a directing group, facilitating C-H activation at specific sites.

The general mechanism for such transformations often involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov The catalyst coordinates to a directing group (like the lactam oxygen or a more sophisticated group attached to the nitrogen), bringing the metal center in proximity to a C-H bond. This facilitates cyclometalation to form a palladacycle intermediate, which can then react with a coupling partner. acs.org

Potential metal-catalyzed transformations for this molecule include:

α-Arylation/Alkenylation: Directing-group assisted C-H activation at the C5 position could enable coupling with aryl or vinyl halides.

β-Arylation: While more challenging, methods for C-H functionalization at the C3 position have also been developed. acs.org

Remote C-H Functionalization: The methoxyphenyl group could also be a site for palladium-catalyzed C-H activation, typically at the ortho position, directed by the connection to the pyrrolidine ring.

| Transformation | Potential Site | Catalyst System (Example) | Coupling Partner | Product Type |

|---|---|---|---|---|

| C-H Arylation | C5 | Pd(OAc)2 / Ligand | Aryl Bromide | 5-Aryl-4-(4-methoxyphenyl)pyrrolidin-2-one |

| C-H Alkenylation | C5 | Pd(OAc)2 / Amino Acid Ligand | Alkene | 5-Alkenyl-4-(4-methoxyphenyl)pyrrolidin-2-one |

| C-H Acetoxylation | C5 | Pd(OAc)2 / Oxidant | Acetic Acid | 5-Acetoxy-4-(4-methoxyphenyl)pyrrolidin-2-one |

| Ortho-Arylation | Aryl Ring (C3') | Pd(OAc)2 / Norbornene | Aryl Iodide | 4-(3'-Aryl-4-methoxyphenyl)pyrrolidin-2-one |

Organocatalytic Applications

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, famously exemplified by proline and its derivatives. mdpi.com this compound itself is not an organocatalyst in the conventional sense, as it lacks the secondary amine crucial for enamine or iminium ion catalysis. However, its true value lies in its potential as a chiral precursor for the synthesis of highly effective organocatalysts.

Through chemical modification, the latent chirality of the molecule can be harnessed to create catalysts for a variety of asymmetric transformations. Key modifications would include:

Reduction of the Lactam: The amide carbonyl can be reduced using reagents like LiAlH4 to yield the corresponding (R)-4-(4-methoxyphenyl)pyrrolidine. This unmasks the secondary amine necessary for catalysis.

Introduction of Catalytic Groups: The resulting pyrrolidine can be further derivatized. For instance, reaction of the nitrogen with a functionalized group or conversion of the C2 position can lead to well-established catalyst classes.

| Precursor Modification | Resulting Catalyst Class | Example Catalyzed Reaction | Role of 4-Aryl Group |

|---|---|---|---|

| Lactam reduction; N-functionalization | Proline-derived catalysts | Aldol (B89426) Reaction | Provides steric bulk to control enantioselectivity. |

| Lactam reduction; C2 functionalization with diaryl carbinol | Diarylprolinol Ether Catalysts | Michael Addition | Creates a defined chiral pocket around the catalytic site. |

| Lactam reduction; N-derivatization with a thiourea (B124793) moiety | Bifunctional Amine-Thiourea Catalysts | Aza-Henry Reaction | Acts as a steric controller and influences H-bonding network. |

The (R)-4-(4-methoxyphenyl) group would play a crucial role in these derived catalysts, providing steric bulk that helps to create a well-defined chiral environment around the active site, thereby enhancing the enantioselectivity of the catalyzed reaction. rsc.org

Theoretical and Computational Investigations of R 4 4 Methoxyphenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have become indispensable for studying the intricate details of chemical reaction processes. mdpi.com By modeling the electronic structure of molecules, these methods can map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying complex molecular systems. eurjchem.com DFT calculations are particularly effective for locating and characterizing the transition state (TS) of a reaction—the specific molecular arrangement at the peak of the energy barrier between reactants and products.

In the context of (R)-4-(4-Methoxyphenyl)pyrrolidin-2-one, DFT could be used to analyze reactions such as N-alkylation or acylation. By calculating the geometries and energies of the reactants, products, and the transition state, key thermodynamic and kinetic parameters can be determined. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such analyses to provide reliable results. researchgate.netmdpi.com The analysis involves identifying the unique imaginary frequency corresponding to the motion along the reaction coordinate at the transition state, confirming it as a true first-order saddle point on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Reaction Involving this compound This table presents illustrative data for the N-acylation reaction, calculated using the B3LYP/6-31G(d) level of theory in a solvent model.

| Reaction Step | Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| 1 | Reactants | 0.00 | N/A |

| 2 | Transition State (TS) | +15.8 | -254 |

| 3 | Products | -5.2 | N/A |

Reaction Coordinate Mapping and Energy Profiles

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to visualize the energy changes as a molecule transforms from reactant to product. researchgate.net The reaction coordinate is a geometric parameter—such as a bond length, angle, or dihedral angle—that changes continuously throughout the reaction. By systematically varying this coordinate and calculating the energy at each step, an energy profile is generated.

This profile provides a clear depiction of the reaction pathway, showing the energy barriers (activation energies) that must be overcome and the relative stability of any intermediates. iu.edu For a reaction involving this compound, mapping the coordinate of a forming or breaking bond can reveal the detailed mechanism, including whether the reaction is concerted or proceeds through multiple steps. arxiv.org This technique is crucial for understanding the factors that control reaction kinetics and for designing more efficient synthetic routes.

Stereochemical Prediction and Conformational Analysis

The three-dimensional structure of a molecule dictates its physical and biological properties. For chiral molecules containing flexible rings, such as the pyrrolidinone core, computational methods are essential for understanding the preferred shapes (conformations) and predicting stereochemical outcomes. beilstein-journals.org

The conformational landscape of this compound is defined by the puckering of the five-membered pyrrolidinone ring and the orientation of the methoxyphenyl substituent. The pyrrolidine (B122466) ring typically adopts non-planar conformations, such as the "envelope" or "twist" forms, to relieve ring strain. nih.gov

Ab initio methods calculate molecular properties from first principles without experimental data, offering high accuracy but at a significant computational cost. libretexts.org In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster and suitable for larger molecules, though with some trade-off in accuracy. researchgate.net Both approaches can be used to perform a conformational search, systematically exploring different ring puckers and substituent orientations to identify the most stable, low-energy conformers. cwu.edu

Table 2: Illustrative Relative Energies of this compound Conformers Calculated using the Hartree-Fock (ab initio) method with a 6-31G basis set.*

| Conformer | Ring Pucker | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C4-endo) | Equatorial | 0.00 |

| 2 | Envelope (C4-exo) | Axial | 1.5 |

| 3 | Twist (T) | Equatorial | 0.8 |

Prediction of Absolute Configuration based on Theoretical Models

While the absolute configuration of the title compound is specified as (R), computational methods provide a powerful means to determine or confirm stereochemistry for new chiral molecules. This is often achieved by comparing theoretically calculated spectroscopic data with experimental measurements.

One common approach involves calculating the electronic circular dichroism (CD) spectrum using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com The calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) is then compared to the experimental spectrum. A match between the signs and positions of the CD bands provides strong evidence for the absolute configuration of the synthesized compound. researchgate.net This synergy between theoretical prediction and experimental validation is a cornerstone of modern stereochemical analysis. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a detailed picture of their dynamic behavior in a realistic environment, such as in a solvent. chemrxiv.org

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom using a force field. mdpi.com By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, typically on the nanosecond to microsecond scale. arxiv.org

These simulations can reveal:

Conformational Flexibility: How the pyrrolidinone ring flexes and transitions between different puckered states.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's amide group and surrounding water molecules.

Table 3: Representative Output from a Hypothetical 10 ns MD Simulation of this compound in Water

| Parameter | Average Value | Description |

| RMSD (backbone) | 1.2 Å | Measures the deviation of the pyrrolidinone ring atoms from the starting structure. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the surface area of the molecule exposed to the solvent. |

| Hydrogen Bonds (to solvent) | 2.5 | The average number of hydrogen bonds between the molecule and water at any given time. |

Computational Analysis of Chiral Selectivity

Computational analysis serves as a vital tool in rationalizing and predicting the chiral selectivity observed in the synthesis and reactions of chiral molecules like this compound. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways and transition states to understand the origins of stereoselectivity. These theoretical investigations are instrumental in designing new synthetic strategies and optimizing existing ones to achieve high levels of diastereoselectivity and enantioselectivity.

The stereochemical outcome of reactions involving the formation or functionalization of the pyrrolidinone ring can be predicted with considerable accuracy using computational models. These models are particularly useful in understanding reactions like Michael additions, aldol (B89426) reactions, and alkylations, where new stereocenters are created.

Theoretical models often focus on the transition states leading to different stereoisomers. By calculating the relative energies of these transition states, the preferred reaction pathway and, consequently, the major product can be identified. For instance, in the context of an asymmetric Michael addition to a precursor of 4-aryl-pyrrolidin-2-one, DFT calculations can elucidate why a particular diastereomer is formed preferentially. The models would typically consider the approach of the nucleophile to the Michael acceptor, taking into account the steric hindrance and electronic interactions with the chiral auxiliary or catalyst present.

A hypothetical energy profile for a diastereoselective reaction is presented in the table below. The data illustrates how computational chemistry can quantify the energy differences between competing transition states, which directly correlates with the observed diastereomeric ratio.

Table 1: Hypothetical Calculated Relative Free Energies for Diastereomeric Transition States in a Michael Addition Reaction.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|

| TS-syn | 0.0 | 95:5 |

| TS-anti | +1.8 |

Similarly, modeling enantioselectivity often involves studying the interaction between the substrate and a chiral catalyst. For example, in a proline-catalyzed aldol reaction to form a substituted pyrrolidinone, computational studies can reveal the intricate network of hydrogen bonds and steric interactions in the transition state that favors the formation of one enantiomer over the other. mdpi.comnih.govresearchgate.net DFT calculations have been successfully employed to explain the stereoselectivity in such reactions by analyzing the stability of the possible transition state structures. nih.gov

The stereochemical course of a reaction is governed by a delicate balance of electronic and steric effects. Computational chemistry provides a quantitative framework to dissect these contributions and understand their impact on reaction pathways.

Electronic Effects: The electronic nature of substituents on both the substrate and the reacting partner can significantly influence the transition state geometry and energy. In the case of this compound, the electron-donating methoxy (B1213986) group on the phenyl ring can affect the electron density of the aromatic system. This, in turn, can influence non-covalent interactions, such as π-π stacking or cation-π interactions, in the transition state, thereby impacting stereoselectivity. Computational methods like Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the transition state structure, providing insights into these electronic effects.

Steric Effects: Steric hindrance is a primary determinant of stereoselectivity. The bulky 4-methoxyphenyl (B3050149) group in this compound can effectively shield one face of the molecule, directing the approach of a reagent to the less hindered face. Computational models can precisely quantify these steric interactions by calculating steric energies and mapping out the steric landscape of the molecule. The table below provides a representative example of how computational analysis of steric parameters, such as buried volume (%Vbur), can be used to rationalize the outcome of an asymmetric reaction.

Table 2: Representative Computational Analysis of Steric Parameters and their Correlation with Enantioselectivity.

| Ligand/Substituent | Calculated %Vbur | Observed Enantiomeric Excess (% ee) |

|---|---|---|

| Small Group | 25.4 | 65 |

| Medium Group | 32.1 | 88 |

| Large Group (e.g., analogous to 4-methoxyphenyl) | 38.7 | >95 |

By systematically varying substituents in silico and calculating the resulting changes in transition state energies, computational chemists can predict how modifications to the molecular structure will affect the stereochemical outcome of a reaction. This predictive power is invaluable for the rational design of more efficient and selective asymmetric syntheses.

Applications of R 4 4 Methoxyphenyl Pyrrolidin 2 One in Advanced Organic Synthesis

Role as Chiral Building Blocks for Complex Molecular Architectures

As a chiral building block, (R)-4-(4-Methoxyphenyl)pyrrolidin-2-one provides a stereochemically defined core that can be elaborated into more complex molecular structures. The pyrrolidinone ring is a common motif in a multitude of biologically active compounds, making this compound an attractive starting point for synthetic endeavors. nih.govmdpi.com

Pyrrolizidine (B1209537) alkaloids are a class of natural products known for their wide range of biological activities. kib.ac.cnresearchgate.net The synthesis of analogs of these alkaloids is of significant interest for drug discovery and development. kib.ac.cn While direct synthesis of pyrrolizidine alkaloids from this compound has not been extensively reported, the general strategies for the synthesis of these bicyclic systems often rely on chiral pyrrolidine (B122466) precursors. kib.ac.cnnih.gov

The synthesis of the pyrrolizidine skeleton can be achieved through intramolecular cyclization reactions of appropriately functionalized pyrrolidines. kib.ac.cn For instance, a synthetic approach could involve the reduction of the lactam functionality of this compound to the corresponding pyrrolidine. Subsequent N-alkylation with a suitable electrophile containing a latent carbonyl group or an alkene, followed by intramolecular cyclization, could furnish the desired pyrrolizidine core. The stereochemistry at the C4 position of the starting material would be expected to influence the stereochemical outcome of the final product.

A plausible synthetic route is outlined below:

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Lactam Reduction | LiAlH₄ or BH₃·THF | (R)-4-(4-Methoxyphenyl)pyrrolidine |

| 2 | N-Alkylation | Br(CH₂)₂CH(OR)₂ | N-Substituted pyrrolidine |

| 3 | Cyclization | Acidic hydrolysis, then intramolecular condensation | Pyrrolizidine alkaloid analog |

This table illustrates a generalized pathway and the specific reagents and conditions would require experimental optimization.

The pyrrolidinone ring of this compound can serve as a scaffold for the construction of other heterocyclic systems. The lactam functionality can be manipulated through various chemical transformations to build fused or spirocyclic ring systems. For example, the synthesis of pyrrolidine-2,3-diones has been reported from 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, demonstrating the feasibility of modifying the pyrrolidinone core. rsc.org

The presence of the 4-aryl substituent offers additional opportunities for diversification. The methoxy (B1213986) group can be cleaved to a phenol (B47542), which can then participate in cyclization reactions or be used as a handle for further functionalization. The aryl ring itself can undergo electrophilic substitution reactions to introduce additional functional groups, which can then be used to construct new rings.

Potential transformations for the construction of diverse heterocyclic systems include:

[4+2] Cycloaddition Reactions: The pyrrolidinone ring, after appropriate modification to introduce a diene or dienophile, could participate in Diels-Alder reactions to form fused six-membered rings.

1,3-Dipolar Cycloadditions: Azomethine ylides generated from the pyrrolidine ring could undergo cycloaddition with various dipolarophiles to yield polycyclic pyrrolidine derivatives. researchgate.net

Ring-Rearrangement Metathesis: With appropriate functionalization, the pyrrolidinone could be a substrate for ring-rearrangement metathesis to create larger heterocyclic structures.

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The stereogenic center at the C4 position of this compound makes it a candidate for use as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center.

In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereochemistry has been established, the auxiliary is removed. For this compound to function as a chiral auxiliary, it would typically be N-acylated with a carboxylic acid derivative. The resulting N-acylpyrrolidinone can then be used in various carbon-carbon bond-forming reactions.

Aldol (B89426) Reactions: The enolate of the N-acyl derivative of this compound can react with aldehydes in an aldol reaction. The stereochemical outcome of this reaction is influenced by the chiral environment provided by the auxiliary. The bulky 4-(4-methoxyphenyl) group is expected to effectively shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face.

| Reaction | Chiral Auxiliary | Electrophile | Expected Outcome |

| Aldol Addition | N-propionyl-(R)-4-(4-methoxyphenyl)pyrrolidin-2-one | Benzaldehyde | Diastereomerically enriched β-hydroxy carbonyl compound |

| Michael Addition | N-cinnamoyl-(R)-4-(4-methoxyphenyl)pyrrolidin-2-one | Diethyl malonate | Diastereomerically enriched 1,5-dicarbonyl compound |

Michael Additions: Similarly, in Michael additions, the chiral N-acylpyrrolidinone can serve as a chiral Michael acceptor. The approach of the nucleophile would be directed by the stereocenter of the auxiliary, leading to the formation of one diastereomer in excess.

The efficiency of the stereocontrol would depend on the specific reaction conditions, including the choice of base, solvent, and temperature.

The pyrrolidine scaffold is a privileged structure in the design of organocatalysts. rsc.org this compound can be envisioned as a precursor to novel organocatalysts. Chemical modifications of the parent molecule can lead to structures capable of catalyzing a variety of asymmetric transformations.

Potential modifications to generate organocatalysts include:

Reduction of the Lactam: Reduction of the carbonyl group to a methylene (B1212753) group would yield a chiral 4-arylpyrrolidine. The secondary amine of this pyrrolidine could then be utilized in enamine or iminium ion catalysis.

Functionalization of the Nitrogen Atom: The nitrogen atom of the reduced pyrrolidine can be functionalized with groups capable of hydrogen bonding or other non-covalent interactions to create bifunctional catalysts.

Modification of the Phenyl Ring: Introduction of acidic or basic groups onto the phenyl ring could lead to catalysts with enhanced activity and selectivity.

For example, a diarylprolinol ether-type catalyst could be synthesized by reduction of the lactam, followed by N-alkylation and reaction of the resulting secondary amine with a diarylmethylating agent. Such catalysts have proven to be highly effective in a range of asymmetric reactions.

Precursors for Advanced Materials

The application of this compound as a precursor for advanced materials is a less explored area. However, the inherent properties of the pyrrolidinone ring and the potential for polymerization suggest several possibilities. researchgate.netnbinno.com

Pyrrolidinone-containing polymers, such as polyvinylpyrrolidone (B124986) (PVP), are known for their biocompatibility and are used in various biomedical and pharmaceutical applications. researchgate.net The incorporation of a chiral, functionalized monomer like this compound into a polymer backbone could impart unique properties to the resulting material.

Potential applications in materials science include:

Chiral Polymers: Ring-opening polymerization of the lactam could potentially lead to chiral polyamides. These polymers might exhibit interesting chiroptical properties or could be used as chiral stationary phases in chromatography.

Functional Polymers: The methoxyphenyl group can be a site for further functionalization, allowing for the introduction of cross-linking agents, photoactive groups, or other functionalities to create smart materials. acs.org

Liquid Crystals: Molecules with rigid cores and flexible side chains can exhibit liquid crystalline behavior. researchgate.netnih.gov Derivatives of this compound, with appropriate modification of the phenyl ring and the nitrogen atom, could be designed to possess liquid crystalline properties.

The development of advanced materials from this compound is a promising area for future research, with potential applications in fields ranging from biomedicine to electronics.

Applications in Polymer Chemistry

Development of Functional Organic Molecules

The scaffold of This compound serves as a valuable starting point for the synthesis of a variety of functional organic molecules, particularly those with potential biological activities. Research in this area has focused on the chemical modification of the pyrrolidin-2-one core to develop novel compounds with specific therapeutic or functional properties.

Intermediates for Biologically Active Compounds

The related compound, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one , has been identified as a crucial intermediate in the synthesis of tetramic acid derivatives. nih.gov Tetramic acids are a class of natural products known for a wide spectrum of biological activities, including antibiotic, antiviral, and antifungal properties. nih.gov The synthesis of this key intermediate underscores the utility of the 4-aryl-pyrrolidin-2-one framework as a foundational building block in the construction of more complex, biologically active natural products. nih.gov

Derivatives with Neurological Activity

Derivatives of This compound have been investigated for their potential to modulate neurological pathways. A study focused on the synthesis of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as inhibitors of GABA transport proteins GAT1 and GAT3. nih.gov The research found that the introduction of a lipophilic 4-methoxyphenyl (B3050149) group at the C-4 position of the proline ring generally led to improved inhibition at GAT3. nih.gov This suggests that the 4-(4-methoxyphenyl)pyrrolidin-2-one (B35458) moiety can be a key structural feature in the design of selective GABA uptake inhibitors, which are of interest for the treatment of various neurological disorders.

The following table summarizes the findings regarding the stereoconfiguration of major diastereoisomers obtained from the addition of Grignard reagents in the synthesis of these derivatives. nih.gov

| Additive with Grignard Reagent | Resulting Stereoconfiguration of Major Diastereoisomer |

| Present | Opposite stereoconfiguration |

| Absent | Opposite stereoconfiguration |

Derivatives with Antibacterial and Antioxidant Activity

In another line of research, various 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have been synthesized and evaluated for their antibacterial and antioxidant properties. researchgate.net These derivatives incorporate different heterocyclic moieties, such as azoles, diazoles, oxadiazoles, thiadiazoles, and triazoles, attached to the pyrrolidin-2-one core. researchgate.net

The study revealed that certain derivatives exhibited significant biological activity. For instance, 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated a very high DPPH radical scavenging ability of 92%. researchgate.net Furthermore, compounds containing a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole or a nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine system showed moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net

The antioxidant activity of selected synthesized compounds is presented in the table below. researchgate.net

| Compound | DPPH Scavenging Activity (%) |

| 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 92 |

| Compound 7 (structure not specified in abstract) | ~61 |

| Compound 11 (structure not specified in abstract) | ~61 |

| Compound 8 (structure not specified in abstract) | Moderate |

| Compound 16 (structure not specified in abstract) | Moderate |

| Compound 17 (structure not specified in abstract) | Moderate |

| Compound 20 (structure not specified in abstract) | Moderate |

Additionally, research on 4-hetaryl-2-pyrrolidones containing a pyrazole (B372694) ring further highlights the versatility of the substituted pyrrolidin-2-one scaffold in generating compounds with potential biological applications. nih.gov

Advanced Spectroscopic and Structural Characterization of R 4 4 Methoxyphenyl Pyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. High-field ¹H and ¹³C NMR, along with various 2D NMR techniques, are routinely employed to characterize pyrrolidinone derivatives.

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule. The chemical shifts (δ), coupling constants (J), and signal integrations in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of each atom in the structure of (R)-4-(4-Methoxyphenyl)pyrrolidin-2-one.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine (B122466) Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| CH (pyrrolidine) | ~3.5-4.0 | ~50-60 |

| CH₂ (pyrrolidine) | ~2.0-3.0 | ~30-40 |

| CH (aromatic) | ~6.8-7.3 | ~114, 128 |

| C (aromatic, substituted) | - | ~130, 159 |

| OCH₃ | ~3.8 | ~55 |

Note: The data presented is generalized and may vary for the specific compound.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures and determining stereochemistry. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons within the pyrrolidinone ring and the aromatic system. sdsu.edumemphis.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which protons are attached to which carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular skeleton, including the connection of the 4-methoxyphenyl (B3050149) group to the pyrrolidinone ring. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule. For this compound, NOESY can help to confirm the relative orientation of the substituents on the pyrrolidinone ring. harvard.edu

These combined techniques allow for a comprehensive and detailed structural elucidation of the molecule. science.gov

The enantiomeric excess (ee) of a chiral compound is a measure of its purity in a mixture of enantiomers. In NMR spectroscopy, chiral shift reagents are used to differentiate between enantiomers. rsc.org These reagents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. tcichemicals.com

The integration of these separated signals allows for the quantitative determination of the enantiomeric excess. While specific examples for this compound are not detailed in the search results, this is a standard and effective method for assessing the enantiopurity of chiral pyrrolidinones. kit.educhemrxiv.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. carleton.eduresearchgate.net

By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated. This map allows for the precise determination of atomic positions, bond lengths, and bond angles. carleton.edu A crucial aspect of this analysis for chiral molecules is the determination of the absolute configuration, which is the actual spatial arrangement of the atoms. wikipedia.orglibretexts.orglibretexts.org This is often achieved through the use of anomalous dispersion effects. wikipedia.org

While the specific crystallographic data for the title compound is not available, a related structure, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, has been analyzed. nih.gov This analysis revealed an orthorhombic crystal system with specific unit cell dimensions. nih.gov Such data provides a solid foundation for understanding the solid-state structure of similar pyrrolidinone derivatives.

Table 2: Illustrative Crystallographic Data for a Related Pyrrolidinone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 11.9862 (6) |

| b (Å) | 11.6251 (6) |

| c (Å) | 7.1539 (4) |

| V (ų) | 996.83 (9) |

Source: Data for 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. nih.gov

The crystal structure reveals not only the intramolecular features but also how the molecules pack in the solid state. This includes the molecule's conformation and the nature of intermolecular interactions. mdpi.com For the related 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, the pyrrolidin-2-one ring adopts an envelope conformation. nih.gov

The packing of molecules is often governed by hydrogen bonds and other weaker interactions. nih.gov In the crystal structure of the related compound, molecules are interconnected via O—H⋯O and N—H⋯O hydrogen bonds, forming sheets. nih.gov These sheets are further stabilized by weaker C—H⋯O and C—H⋯π interactions. nih.gov Understanding these interactions is key to comprehending the physical properties of the solid material.

Chiroptical Spectroscopy

Chiroptical spectroscopy is a vital analytical tool for investigating the stereochemical aspects of chiral molecules like this compound. nih.gov These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light, providing valuable information on their three-dimensional structure. mgcub.ac.injasco-global.com

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful, related techniques used to determine the stereochemistry of chiral compounds. biologic.net ORD measures the change in optical rotation of a substance with the wavelength of light, while CD measures the difference in absorption between left and right circularly polarized light as a function of wavelength. mgcub.ac.inscribd.com

For a chiral molecule containing a chromophore, such as the methoxyphenyl group in this compound, these techniques can reveal characteristic spectral curves known as Cotton effects. biologic.netbhu.ac.in The sign (positive or negative) and shape of the Cotton effect curve are directly related to the absolute configuration of the stereocenter(s) in the molecule. By analyzing the ORD and CD spectra, the (R) configuration at the C4 position of the pyrrolidin-2-one ring can be confirmed. The relationship between ORD, CD, and an absorption spectrum is that a CD signal appears in the vicinity of an absorption band, which in turn gives rise to an S-shaped anomalous curve in the ORD spectrum, known as the Cotton Effect. biologic.net

The stereochemical assignment is typically achieved by comparing the experimentally obtained spectra with spectra from structurally similar compounds of known absolute configuration or with spectra predicted by theoretical calculations.

Table 1: Key Concepts in ORD and CD Spectroscopy

| Term | Description |

|---|---|

| Optical Rotation | The rotation of the plane of linearly polarized light by a chiral substance. jasco-global.com |

| ORD Spectrum | A plot of optical rotation as a function of wavelength. bhu.ac.in |

| Circular Dichroism | The differential absorption of left- and right-circularly polarized light by a chiral molecule. jasco-global.com |

| CD Spectrum | A plot of the difference in absorption (or ellipticity) versus wavelength. |

| Cotton Effect | The characteristic S-shaped signal in an ORD curve and the corresponding peak in a CD spectrum, occurring near an absorption band of a chromophore. bhu.ac.in |

| Stereochemical Assignment | The determination of the absolute three-dimensional arrangement of atoms in a chiral molecule. scribd.com |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the infrared region, corresponding to molecular vibrations. nih.govnih.gov VCD spectroscopy is exceptionally sensitive to the absolute configuration of a molecule and provides detailed information about its conformational arrangement in solution. nih.govru.nl

For this compound, the VCD spectrum would exhibit a series of positive and negative bands corresponding to the various vibrational modes of the molecule, such as C=O stretching, N-H bending, and C-H stretching. The pattern of these VCD signals serves as a unique fingerprint for the (R)-enantiomer. The determination of the absolute configuration is made by comparing the experimental VCD spectrum with the predicted spectrum from quantum chemical calculations for a specific enantiomer (e.g., the (R) form). ru.nl A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov VCD is particularly advantageous as it relies on the electronic ground state for calculations, which is generally more straightforward than modeling the electronically excited states required for CD analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. nih.gov For this compound, with a molecular formula of C₁₁H₁₃NO₂, the theoretical exact mass can be calculated.

HRMS analysis would provide an experimental mass measurement with high accuracy (typically to within a few parts per million, ppm). This precise measurement allows for the differentiation between compounds that might have the same nominal mass but different elemental compositions. The confirmation of the elemental formula C₁₁H₁₃NO₂ provides strong evidence for the molecular identity of the compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Theoretical Exact Mass (Monoisotopic) | 191.09463 u |

| Typical Mass Accuracy | < 5 ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to the vibrations of particular chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups.

The analysis of these absorption bands provides a qualitative confirmation of the compound's structure. The lactam (cyclic amide) functional group is clearly identified by the strong C=O stretch and the N-H stretch and bend. The aromatic ring and the ether linkage from the methoxyphenyl group also give rise to distinct signals.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (Lactam) N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amide (Lactam) C=O | Stretching | 1670 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amide (Lactam) N-H | Bending | ~1550 |

Table of Mentioned Compounds

| Compound Name |

|---|

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (R)-4-(4-Methoxyphenyl)pyrrolidin-2-one?

Methodological Answer: The Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles is a robust method for synthesizing β-aryl-γ-lactam derivatives, including (R)-configured pyrrolidin-2-ones. Key steps include:

- Protection : Use of N-tosyl groups to stabilize intermediates during desymmetrization .

- Catalysis : Palladium-catalyzed arylation with 4-methoxyphenyldiazonium salts under mild conditions (~25°C, 24h) to achieve high enantioselectivity (e.g., >90% ee) .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradient) followed by recrystallization to isolate the product.

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard: